molecular formula C11H17NO4 B13217511 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B13217511
M. Wt: 227.26 g/mol
InChI Key: WNVARZQDIXKCFG-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions. This compound is valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during chain elongation.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of the Boc protecting group and the pyrrole core. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14)

InChI Key

WNVARZQDIXKCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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